molecular formula C16H12ClNO4 B5818997 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid

4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid

Cat. No.: B5818997
M. Wt: 317.72 g/mol
InChI Key: HGEYHHOOQJOSIU-UHFFFAOYSA-N
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Description

4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is an organic compound with the molecular formula C16H11ClNO4 This compound is characterized by a chloro-substituted benzoic acid core, with an amide linkage to a phenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3-oxo-3-phenylpropanoic acid.

    Amide Formation: The carboxyl group of 4-chlorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-oxo-3-phenylpropanoic acid to form the amide bond.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to alcohols.

    Substitution: The chloro group on the benzoic acid ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways: The compound can modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-aminobenzoic acid: Similar structure but lacks the phenylpropanoyl group.

    3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid: Similar structure but lacks the chloro substitution.

Uniqueness

4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is unique due to the presence of both the chloro and phenylpropanoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c17-12-7-6-11(16(21)22)8-13(12)18-15(20)9-14(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYHHOOQJOSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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